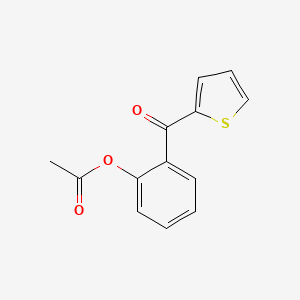

2-(2-Acetoxybenzoyl) thiophene

Description

2-(2-Acetoxybenzoyl) thiophene is a heterocyclic organic compound featuring a thiophene ring substituted with a 2-acetoxybenzoyl group. The acetoxy group enhances solubility in polar solvents, while the thiophene core contributes to conjugation, making it a candidate for optoelectronic materials or intermediates in drug development (e.g., Nitazoxanide derivatives) .

Properties

IUPAC Name |

[2-(thiophene-2-carbonyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3S/c1-9(14)16-11-6-3-2-5-10(11)13(15)12-7-4-8-17-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMWYQBVAUFUDAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642182 | |

| Record name | 2-(Thiophene-2-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-14-8 | |

| Record name | 2-(Thiophene-2-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Acetoxybenzoyl) thiophene can be achieved through several methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve the condensation of sulfur with various substrates to form thiophene derivatives. For example, the Gewald synthesis is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods for this compound are not widely documented, but they likely follow similar principles to the synthetic routes mentioned above.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Acetoxybenzoyl) thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by common reagents and conditions used in organic synthesis.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize thiophene derivatives.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for the reduction of thiophene compounds.

Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or thioether derivatives.

Scientific Research Applications

2-(2-Acetoxybenzoyl) thiophene has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: Thiophene derivatives have shown potential as biologically active compounds with various pharmacological properties.

Medicine: Some thiophene-based compounds are used in the development of pharmaceuticals, such as anti-inflammatory and antimicrobial agents.

Industry: Thiophene derivatives are utilized in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-(2-Acetoxybenzoyl) thiophene involves its interaction with molecular targets and pathways within biological systems. Thiophene derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of various biochemical pathways . The specific mechanism of action for this compound may vary depending on its application and the biological system in which it is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(2-acetoxybenzoyl) thiophene with structurally or functionally related thiophene derivatives, emphasizing molecular properties, reactivity, and applications.

Structural and Molecular Comparison

| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | C₁₃H₁₀O₃S | Not provided | ~246.28 | 2-Acetoxybenzoyl, thiophene |

| 2-(2,2-Dibromoethenyl)thiophene | C₆H₄Br₂S | Not provided | 291.88 | Dibromoethenyl, thiophene |

| Thiophene fentanyl hydrochloride | C₂₄H₂₆N₂OS·HCl | 2306823-39-0 | 445.40 | Thiophenoyl, fentanyl backbone |

| 2-Acetoxybenzoyl chloride | C₉H₇ClO₃ | 5538-51-2 | 198.60 | Acetoxybenzoyl, chloride |

| 2-(tert-Butyl)thiophene | C₈H₁₂S | 1689-78-7 | 140.24 | tert-Butyl, thiophene |

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The acetoxybenzoyl group in the target compound is electron-withdrawing, contrasting with the electron-donating tert-butyl group in 2-(tert-butyl)thiophene. This difference significantly impacts reactivity in electrophilic substitution reactions .

- Halogenation Effects: 2-(2,2-Dibromoethenyl)thiophene contains bromine atoms, enabling cross-coupling reactions (e.g., Suzuki or Heck reactions) for polymer synthesis, unlike the acetoxybenzoyl derivative, which may prioritize acylative transformations .

Biological Activity

2-(2-Acetoxybenzoyl) thiophene is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications based on recent research findings.

Target Interactions

Thiophene derivatives, including this compound, primarily interact with various enzymes and receptors, notably cyclooxygenase (COX) and lipoxygenase (LOX). These interactions can lead to inhibition or activation of these enzymes, which play critical roles in inflammatory responses and other biochemical pathways.

Biochemical Pathways

The compound's activity is linked to its modulation of several biochemical pathways. For instance, it has been shown to influence the expression of genes involved in inflammatory processes by affecting cytokine production. Additionally, it interacts with cytochrome P450 enzymes, crucial for drug metabolism, potentially leading to altered pharmacokinetics of co-administered drugs.

Cellular Effects

Influence on Cell Function

Research indicates that this compound can modulate cell signaling pathways, impacting cellular metabolism and gene expression. This modulation can result in significant changes in cellular responses to stimuli, particularly in inflammatory contexts.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of thiophene-based compounds against various pathogens. For example, a related study highlighted the effectiveness of thiophene derivatives against methicillin-resistant Staphylococcus aureus and other bacterial strains . The antimicrobial activity was assessed using broth microdilution methods, revealing minimum inhibitory concentrations (MICs) that suggest potential therapeutic applications.

Case Studies and Experimental Results

-

Antimicrobial Activity Assessment

A study synthesized several thiophene-based heterocycles and evaluated their antimicrobial activity. Compounds were tested against Staphylococcus aureus, Escherichia coli, Clostridium difficile, and Candida albicans. Notably, some derivatives exhibited significant activity against C. difficile, highlighting their potential as targeted antimicrobial agents . -

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinities of this compound with target proteins. These studies suggest that the compound can effectively bind to D-alanine ligase protein, which is crucial for bacterial cell wall synthesis . -

Antioxidant Properties

In addition to antimicrobial effects, thiophene derivatives have shown antioxidant properties. A recent study evaluated these properties using the ABTS method, indicating that certain derivatives could significantly inhibit oxidative stress markers .

Summary of Biological Activities

Q & A

Q. What synthetic strategies are commonly employed for preparing 2-(2-Acetoxybenzoyl) thiophene derivatives?

The synthesis typically involves a Friedel-Crafts acylation or condensation reactions. For example, acylation of thiophene with 2-acetoxybenzoyl chloride in the presence of Lewis acids like AlCl₃ in solvents such as carbon disulfide yields derivatives. Evidence from similar thiophene acylations shows yields of ~50–60% under optimized conditions (e.g., 18.5 g acyl chloride + 10 g thiophene → 10 g product at 208°C/18 mm Hg) . Key steps include:

Acylation : React thiophene with acyl chlorides under anhydrous conditions.

Purification : Use vacuum distillation or column chromatography to isolate the product.

Characterization : Confirm via NMR, IR, and elemental analysis (e.g., C: 66.1% theoretical vs. 66.4% observed) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological approaches include:

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophene ring protons at δ 6.8–7.5 ppm).

- Chromatography : HPLC or TLC with UV detection to assess purity (>96% by GC) .

- Elemental Analysis : Match experimental and theoretical values (e.g., C, H, S content) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., C₁₆H₁₂O₆S: theoretical 300.26 g/mol) .

Advanced Research Questions

Q. How do computational methods like DFT aid in predicting the optoelectronic properties of thiophene-based derivatives?

Density Functional Theory (DFT) at B3LYP/6-311++G** level can model:

- Energy Gaps : For this compound analogs, doped systems (e.g., halogenated derivatives) show reduced bandgaps (1–1.5 eV), indicating semiconductor potential .

- Nonlinear Optical (NLO) Properties : Polarizability and hyperpolarizability calculations predict enhanced NLO responses due to electron-withdrawing acetyloxy groups.

- Thermodynamic Stability : Gibbs free energy and enthalpy changes assess synthetic feasibility .

Q. What experimental designs are critical for evaluating the biological activity of this compound derivatives?

- In Vitro Screening : Use cancer cell lines (e.g., RPMI 1640 medium) with cytotoxicity assays (IC₅₀ values). For example, selenium-containing analogs show enhanced anticancer activity via redox modulation .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., acetoxy vs. methoxy groups) to correlate electronic effects with bioactivity.

- Mechanistic Studies : ROS detection or apoptosis assays to identify pathways (e.g., mitochondrial disruption) .

Q. How can researchers resolve contradictions in reported synthetic yields for thiophene-based compounds?

- Parameter Optimization : Vary reaction time, temperature, and catalyst loadings. For example, AlCl₃ quantity in Friedel-Crafts reactions significantly impacts yields .

- Side-Reaction Analysis : Monitor byproducts (e.g., over-acylation) via LC-MS.

- Reproducibility Checks : Cross-validate protocols using alternative solvents (e.g., CS₂ vs. CH₂Cl₂) .

Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of acetyl groups .

- Biological Assays : Include positive controls (e.g., metronidazole for antimicrobial studies) and validate via dose-response curves .

- Computational Work : Cross-validate DFT results with experimental UV-Vis and cyclic voltammetry data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.